molecular formula C8H10FN B13103443 2-Fluoro-N,3-dimethylaniline CAS No. 502435-27-0

2-Fluoro-N,3-dimethylaniline

Cat. No.: B13103443
CAS No.: 502435-27-0
M. Wt: 139.17 g/mol
InChI Key: DTUBDDHAZHNABD-UHFFFAOYSA-N
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Description

2-Fluoro-N,3-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom attached to the benzene ring and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-N,3-dimethylaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a benzene ring. For example, starting with 2-fluorotoluene, the compound can be synthesized by reacting it with dimethylamine under suitable conditions . Another method involves the reduction of nitroarenes followed by methylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and methylation, with careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,3-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like dimethylamine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Mechanism of Action

The mechanism of action of 2-Fluoro-N,3-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluoro-N,3-dimethylaniline include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

502435-27-0

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

IUPAC Name

2-fluoro-N,3-dimethylaniline

InChI

InChI=1S/C8H10FN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3

InChI Key

DTUBDDHAZHNABD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC)F

Origin of Product

United States

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